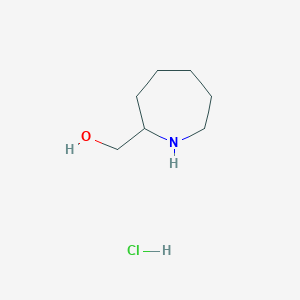
Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the pyridazinone family and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate has been found to exhibit various scientific research applications. This compound has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as a diagnostic tool in the detection of cancer and other diseases.
Wirkmechanismus
The mechanism of action of Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is not fully understood. However, it has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells. It has also been found to reduce inflammation and oxidative stress. Additionally, it has been found to modulate the immune system and enhance the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it exhibits potent anti-cancer and anti-inflammatory activity. Another advantage is that it can be easily synthesized in the laboratory. However, one limitation is that it may exhibit toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate. One direction is to study its potential therapeutic applications in the treatment of other diseases such as autoimmune diseases and infectious diseases. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to study its potential use as a diagnostic tool in the detection of cancer and other diseases.
Synthesemethoden
The synthesis of Methyl 5-(((6-(3-fluorobenzamido)pyridazin-3-yl)thio)methyl)furan-2-carboxylate involves several steps. The first step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The second step involves the reaction of 3-fluorobenzoyl chloride with 6-amino-3-picoline to form 6-(3-fluorobenzamido)pyridazin-3-yl chloride. The third step involves the reaction of 6-(3-fluorobenzamido)pyridazin-3-yl chloride with sodium thiomethoxide to form this compound.
Eigenschaften
IUPAC Name |
methyl 5-[[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S/c1-25-18(24)14-6-5-13(26-14)10-27-16-8-7-15(21-22-16)20-17(23)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZDZRQCOUALTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)
![(3-fluoro-4-methylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2395694.png)
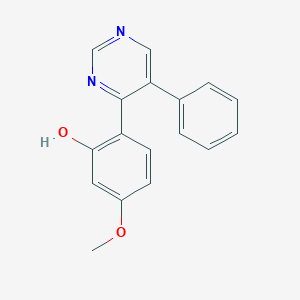
![Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2395697.png)
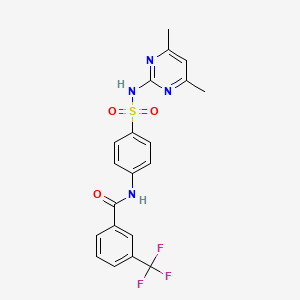
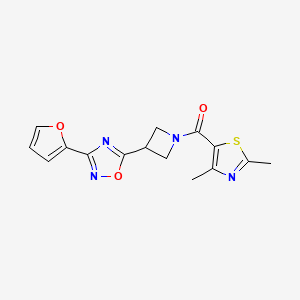
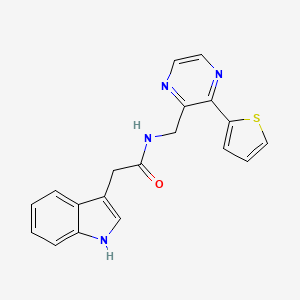
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2395709.png)
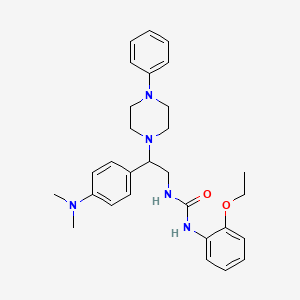
![N-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395711.png)
